Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate
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Overview
Description
Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is known for its stability and versatility, making it a valuable reagent in various chemical transformations.
Mechanism of Action
Target of Action
Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate, also known as POTASSIUM TRIFLUORO(2-FLUORO-6-METHOXYPHENYL)BORANUIDE, is primarily used in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the organoboron reagents involved in these reactions .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boronic acid surrogate . It interacts with its targets by transferring formally nucleophilic organic groups from boron to palladium . This process is known as transmetalation .
Biochemical Pathways
The compound affects the carbon-carbon bond formation in Suzuki-Miyaura cross-coupling reactions . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds .
Result of Action
The result of the compound’s action is the successful formation of new carbon-carbon bonds in the target molecules . This enables the synthesis of a wide array of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. It is known to be stable in oxidative conditions . It should be stored away from oxidizing agents and kept in a cool, dry, and well-ventilated condition .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate can be synthesized through the reaction of 2-fluoro-6-methoxyphenylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an aqueous medium at room temperature, yielding the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure consistency and quality. The process often includes purification steps such as recrystallization to achieve the required purity levels for commercial use .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the organoboron compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).
Conditions: The reactions are typically conducted under mild conditions, with temperatures ranging from room temperature to 80°C.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate has numerous applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 2-methoxyphenyltrifluoroborate
- Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate
Uniqueness
Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its reactivity and selectivity in cross-coupling reactions, making it a preferred choice for synthesizing certain biaryl compounds .
Properties
IUPAC Name |
potassium;trifluoro-(2-fluoro-6-methoxyphenyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF4O.K/c1-13-6-4-2-3-5(9)7(6)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXODINMXYDSUDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC=C1F)OC)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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